molecular formula C9H14N4O B8655193 5-(Oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

5-(Oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

Cat. No.: B8655193
M. Wt: 194.23 g/mol
InChI Key: REHNYQNFVRYWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(oxetan-3-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C9H14N4O/c10-9-3-7-4-12(8-5-14-6-8)1-2-13(7)11-9/h3,8H,1-2,4-6H2,(H2,10,11)

InChI Key

REHNYQNFVRYWON-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)N)CN1C3COC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask, 2-nitro-5-oxetan-3-yl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (674 mg, 2.99 mmol, Eq: 1.00) was combined with EtOH (50 ml) to give a light yellow suspension. The reaction mixture was vacuum flushed three times with argon then 10% Pd/C (159 mg, 1.5 mmol, Eq: 0.5) was added and the reaction mixture was stirred under hydrogen balloon overnight. The reaction was filtered through a pad of celite. The celite pad was washed with ethanol. The combined filtrate and washes were concentrated in vacuo to afford the desired product (555 mg). (M+H)+=195 m/e.
Quantity
674 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
159 mg
Type
catalyst
Reaction Step Two

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